Gal(b1-6)Gal(b1-6)aldehydo-Gal

Description

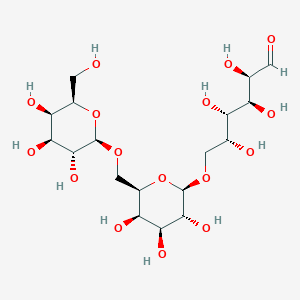

Gal(b1-6)Gal(b1-6)aldehydo-Gal is a galactose-based oligosaccharide characterized by two consecutive β-1,6 glycosidic linkages between galactose residues and an aldehyde functional group at the terminal position. This compound is implicated in plant membrane biology, particularly in stress adaptation mechanisms.

Properties

Molecular Formula |

C18H32O16 |

|---|---|

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |

InChI Key |

FZWBNHMXJMCXLU-DQCIVCCDSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(b1-6)Gal(b1-6)aldehydo-Gal typically involves the stepwise addition of galactose units to form the desired trisaccharide structure. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The protected galactose is then activated using a glycosyl donor, such as a trichloroacetimidate or thioglycoside, under the presence of a Lewis acid catalyst like boron trifluoride etherate. The glycosylation reaction proceeds through the formation of a glycosidic bond between the donor and acceptor molecules. After the formation of the trisaccharide, the protective groups are removed to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis, where the galactose units are sequentially added to a solid support. The process is highly efficient and allows for the rapid production of complex oligosaccharides with high purity .

Chemical Reactions Analysis

Types of Reactions

Gal(b1-6)Gal(b1-6)aldehydo-Gal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, sodium periodate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Esters, ethers

Scientific Research Applications

Gal(b1-6)Gal(b1-6)aldehydo-Gal has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of Gal(b1-6)Gal(b1-6)aldehydo-Gal involves its interaction with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various cellular processes, including signal transduction, cell adhesion, and immune responses. The compound’s structure allows it to bind to specific receptors on the cell surface, triggering downstream signaling pathways that lead to the desired biological effects .

Comparison with Similar Compounds

Gal(b1-6)Gal(b1-6)aldehydo-Gal vs. MGDG and TGDG

- Key Insight: Unlike MGDG, this compound lacks minor molecular species (e.g., 34:1*34:4), suggesting substrate specificity of GGGT for polyunsaturated MGDG .

Comparison with α-Linked Galactose Structures

Core Glycan Structures in Mucins and Glycolipids

Milk Oligosaccharides in Marsupials

- Branching vs. Linearity : Branched oligosaccharides in milk support microbial colonization, while linear Gal(b1-6) structures in plants optimize membrane packing under stress .

Biological Activity

Gal(b1-6)Gal(b1-6)aldehydo-Gal , a complex carbohydrate, has garnered attention in recent years due to its potential biological activities and implications in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is a disaccharide derivative featuring two galactose units linked by β(1→6) glycosidic bonds, with an aldehyde functional group. Its molecular weight is approximately 504.4 g/mol . The structural formula allows for interactions with various biological receptors, influencing several physiological processes.

Research indicates that this compound can influence several cellular pathways:

- Glycosylation Modulation : This compound is involved in the glycosylation of proteins, which affects their stability and function. Glycosylation plays a crucial role in protein folding, recognition, and signaling pathways .

- Cellular Uptake : Studies have shown that galactose-containing compounds are efficiently taken up by cells via specific receptors, enhancing their bioavailability and efficacy .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits notable effects on various cell types:

- Impact on Cancer Cells : Research has highlighted its potential in inhibiting cancer cell proliferation through modulation of glycosylation patterns that affect cell signaling pathways .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

Case Studies

Several case studies have explored the biological implications of this compound:

- Cancer Treatment : A study involving breast cancer cells indicated that treatment with this compound resulted in reduced cell viability and altered expression of glycosylation-related genes.

- Neuroprotection : In models of ischemic stroke, administration of this compound showed a significant reduction in neuronal death and improved functional recovery.

Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Glycosylation Modulation | Enhanced protein stability | |

| Cancer Cell Proliferation | Inhibition of growth | |

| Neuroprotection | Reduced oxidative stress |

In Vitro Results

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Gal(β1-6)Gal(β1-6)aldehydo-Gal and verifying its structural integrity?

- Synthesis : Use regioselective glycosylation protocols with anhydrous sodium acetate and glacial acetic acid as catalysts in ethanol, followed by reflux and purification via filtration .

- Characterization : Employ thin-layer chromatography (TLC) to monitor reaction progress, complemented by UV spectroscopy to assess purity and nuclear magnetic resonance (NMR) for stereochemical confirmation. Mass spectrometry (MS) is critical for molecular weight validation .

Q. How can researchers optimize enzymatic assays to study galactosyltransferase (GGGT) activity in the biosynthesis of Gal(β1-6)GalDG derivatives?

- Enzyme Source : Use recombinant SENSITIVE TO FREEZING 2 (SFR2) from Arabidopsis mutants (e.g., tgd3) to isolate GGGT activity .

- Substrate Preparation : Provide MGDG (monogalactosyldiacylglycerol) with polyunsaturated fatty acids (e.g., 34:1 or 34:4 species) as substrates, as GGGT shows higher affinity for these .

- Activity Measurement : Quantify product formation via hydrophilic interaction liquid chromatography coupled to mass spectrometry (HILIC-MS) to distinguish Gal(β1-6)GalDG from other galactolipids .

Q. What analytical techniques are suitable for profiling Gal(β1-6)Gal(β1-6)aldehydo-Gal in biological matrices?

- Untargeted Lipidomics : Use HILIC-MS to resolve polar glycans and galactolipids without derivatization, ensuring compatibility with complex plant extracts .

- Data Validation : Cross-reference MS/MS fragmentation patterns with databases like CandyCrunch, which predicts glycan structures from LC-MS/MS data using IUPAC nomenclature .

Advanced Research Questions

Q. How can contradictory data on the substrate specificity of GGGT in synthesizing Gal(β1-6)GalDG be resolved?

- Hypothesis Testing : Compare enzyme kinetics using MGDG substrates with varying fatty acid saturation levels (e.g., 16:0 vs. 18:3 at the sn-2 position) to assess biases in substrate utilization .

- Mutant Studies : Analyze lipid profiles in Arabidopsis mutants (e.g., ats1-1) deficient in plastidic acyl-ACP:glycerol-3-phosphate acyltransferase. These mutants accumulate ER-derived lipids, revealing GGGT’s preference for polyunsaturated substrates .

- Statistical Frameworks : Avoid overreliance on p-values; instead, integrate prior evidence (e.g., freezing tolerance phenotypes) and mechanistic plausibility when interpreting substrate specificity .

Q. What experimental designs are effective for evaluating the role of Gal(β1-6)Gal(β1-6)aldehydo-Gal in membrane remodeling under abiotic stress?

- Functional Assays : Measure membrane integrity in Arabidopsis sfr2 mutants under freezing conditions using electrolyte leakage assays. Correlate results with lipidomic data showing Gal(β1-6)GalDG accumulation .

- Localization Studies : Use fluorescently tagged probes (e.g., Nile Red) to visualize lipid distribution in plastid membranes via confocal microscopy .

- Fatty Acid Analysis : Quantify unsaturation indices in galactolipids via gas chromatography (GC) to link lipid composition to stress adaptation .

Q. How can researchers address challenges in distinguishing isomeric forms of Gal(β1-6)Gal(β1-6)aldehydo-Gal using mass spectrometry?

- Advanced Fragmentation : Apply higher-energy collisional dissociation (HCD) in MS/MS to generate diagnostic ions for β1-6 linkages, which differ from α1-6 isomers in fragmentation patterns .

- Computational Tools : Use glycoinformatics platforms like DrawGlycan-SNFG to model and validate proposed structures against experimental data .

- Isomer-Specific Standards : Synthesize and characterize reference compounds (e.g., Gal(α1-6)Gal derivatives) to establish retention times and fragmentation libraries .

Q. What strategies ensure reproducibility when studying the bioactivity of Gal(β1-6)Gal(β1-6)aldehydo-Gal in cell-based assays?

- Cell Line Validation : Use standardized cell lines (e.g., Hep G2, NCI-H460) with documented galactolipid uptake pathways. Include negative controls (e.g., L02 hepatocytes) to assess tumor-specific effects .

- Dosage Optimization : Conduct dose-response experiments (e.g., 1.25–20 μM) with photodynamic activation to differentiate cytotoxic effects from dark toxicity .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and providing detailed protocols in supplementary materials .

Methodological Best Practices

- Data Contradictions : Use triangulation by combining lipidomics, enzyme kinetics, and phenotypic assays to resolve conflicting results .

- Ethical Citation : Cite primary literature (e.g., Moellering et al., 2010 for SFR2 function) over secondary databases to maintain academic rigor .

- Visualization : Employ tools like CandyCrunch and DrawGlycan-SNFG to generate publication-ready glycan schematics while adhering to IUPAC conventions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.